Imidazole, 1-benzyl-5-(3-chloro-2-hydroxypropylthio)-2-methyl-4-nitro-
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Overview
Description
1-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-3-chloro-2-propanol is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitro group, and a chloropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-3-chloro-2-propanol typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The nitro group can be introduced via nitration reactions, while the chloropropanol moiety can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-3-chloro-2-propanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution of the chloro group can yield a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
1-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-3-chloro-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Some derivatives of this compound have shown promise as potential therapeutic agents due to their biological activity.
Mechanism of Action
The mechanism of action of 1-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-3-chloro-2-propanol involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the nitro group can participate in redox reactions. The chloropropanol moiety can act as a reactive site for further chemical modifications, allowing the compound to exert its effects through multiple pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methyl-4-nitro-1H-imidazole: Lacks the sulfanyl and chloropropanol groups, making it less versatile in chemical reactions.
1-Benzyl-2-methyl-4-amino-1H-imidazole: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl sulfide: Similar structure but lacks the chloropropanol moiety, affecting its solubility and reactivity.
Uniqueness
1-[(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-3-chloro-2-propanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
115906-47-3 |
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Molecular Formula |
C14H16ClN3O3S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-3-chloropropan-2-ol |
InChI |
InChI=1S/C14H16ClN3O3S/c1-10-16-13(18(20)21)14(22-9-12(19)7-15)17(10)8-11-5-3-2-4-6-11/h2-6,12,19H,7-9H2,1H3 |
InChI Key |
ZXIUPKJAIQGOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)SCC(CCl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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